
Methyl 3-cyanopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyanopiperidine-3-carboxylate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-cyanopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and methyl cyanoacetate.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyanopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 3-cyanopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-cyanopiperidine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl piperidine-3-carboxylate: Similar structure but lacks the nitrile group.
Ethyl 3-cyanopiperidine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
3-Cyanopiperidine: Lacks the ester group.
Uniqueness
Methyl 3-cyanopiperidine-3-carboxylate is unique due to the presence of both a nitrile and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 3-cyanopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-7(11)8(5-9)3-2-4-10-6-8/h10H,2-4,6H2,1H3 |
Clé InChI |
AXJJUMIOGJKWTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCNC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
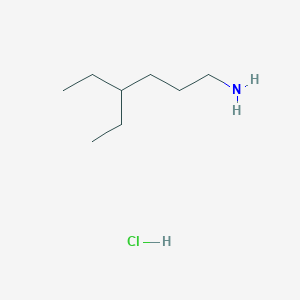
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
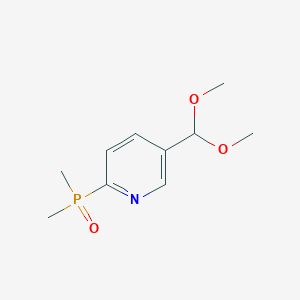
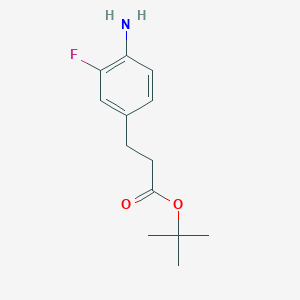
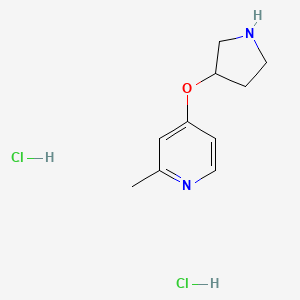


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
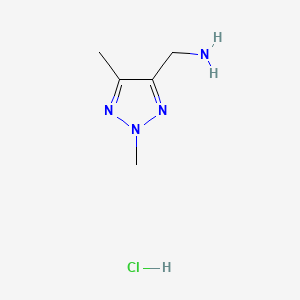
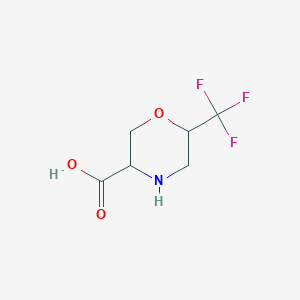
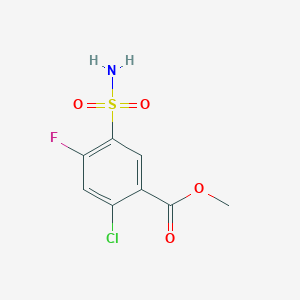
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
